Cas no 1536359-22-4 (3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride)
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride
- EN300-1144404
- 1536359-22-4
- AKOS020319094
-
- Inchi: 1S/C10H12ClFO3S/c1-8-7-9(3-4-10(8)12)15-5-2-6-16(11,13)14/h3-4,7H,2,5-6H2,1H3
- InChI Key: XGMOZSAMBDZQQR-UHFFFAOYSA-N
- SMILES: ClS(CCCOC1C=CC(=C(C)C=1)F)(=O)=O
Computed Properties
- Exact Mass: 266.0179713g/mol
- Monoisotopic Mass: 266.0179713g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 51.8Ų
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1144404-0.05g |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride |
1536359-22-4 | 95% | 0.05g |
$348.0 | 2023-10-25 | |
| Enamine | EN300-1144404-0.1g |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride |
1536359-22-4 | 95% | 0.1g |
$364.0 | 2023-10-25 | |
| Enamine | EN300-1144404-0.25g |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride |
1536359-22-4 | 95% | 0.25g |
$381.0 | 2023-10-25 | |
| Enamine | EN300-1144404-0.5g |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride |
1536359-22-4 | 95% | 0.5g |
$397.0 | 2023-10-25 | |
| Enamine | EN300-1144404-1.0g |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride |
1536359-22-4 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1144404-2.5g |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride |
1536359-22-4 | 95% | 2.5g |
$810.0 | 2023-10-25 | |
| Enamine | EN300-1144404-5.0g |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride |
1536359-22-4 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1144404-10.0g |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride |
1536359-22-4 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1144404-1g |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride |
1536359-22-4 | 95% | 1g |
$414.0 | 2023-10-25 | |
| Enamine | EN300-1144404-5g |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride |
1536359-22-4 | 95% | 5g |
$1199.0 | 2023-10-25 |
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride
Comprehensive Overview of 3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride (CAS No. 1536359-22-4)
3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride (CAS No. 1536359-22-4) is a specialized sulfonyl chloride derivative widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a fluoro-methylphenoxy group, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery and material science.
The compound's sulfonyl chloride moiety is particularly reactive, enabling efficient conjugation with amines or alcohols to form sulfonamides or sulfonate esters. This property aligns with the growing demand for high-efficiency chemical building blocks in medicinal chemistry. Recent trends in AI-driven drug discovery have highlighted the importance of such intermediates, as they facilitate rapid prototyping of novel therapeutic candidates. The 4-fluoro-3-methylphenoxy group further enhances its utility by contributing to improved pharmacokinetic properties in derived molecules.
In the context of green chemistry advancements, 1536359-22-4 has garnered attention for its potential in developing more sustainable synthetic routes. Researchers are exploring its use in catalyzed reactions that minimize waste generation, responding to the pharmaceutical industry's push toward environmentally friendly processes. This aligns with frequent search queries like "eco-friendly sulfonation reagents" and "fluorinated building blocks for drug design," reflecting market needs.
Analytical characterization of 3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride typically involves advanced techniques such as HPLC purity analysis, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, a critical factor for laboratories requiring high-purity intermediates. The compound's stability profile under various storage conditions is another frequently searched topic, emphasizing the practical considerations for end-users.
From a regulatory perspective, proper handling of sulfonyl chloride compounds remains a key discussion point in scientific forums. While 1536359-22-4 itself has diverse applications, users often search for "safe handling protocols for reactive intermediates" and "compatibility with common reagents." These queries reflect the compound's niche yet significant role in modern synthetic workflows.
Emerging applications in proteolysis-targeting chimera (PROTAC) development have further increased interest in this chemical. Its structural features make it suitable for designing E3 ligase ligands, a hot topic in targeted protein degradation research. This connection to cutting-edge therapeutic modalities positions 3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride as a compound with forward-looking relevance.
Supply chain considerations for CAS 1536359-22-4 frequently appear in industry discussions, particularly regarding custom synthesis scalability and GMP-grade availability. These aspects are crucial for pharmaceutical developers transitioning from discovery to clinical-stage manufacturing. The compound's role in producing fluorinated active pharmaceutical ingredients (APIs) also contributes to its strategic importance.
In material science, derivatives of 3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride have shown promise in modifying polymer properties. Researchers investigating high-performance coatings and engineered thermoplastics often explore such sulfonyl-containing monomers. This interdisciplinary potential makes the compound a subject of interest beyond traditional chemistry applications.
Recent patent literature reveals innovative uses of 1536359-22-4 in bioconjugation chemistry, particularly for antibody-drug conjugate (ADC) development. The fluorine atom's presence enables 19F-NMR tracking in biological systems, addressing another common search theme about "fluorine tags in molecular imaging." Such applications demonstrate the compound's versatility in addressing multiple scientific challenges.
Quality control specifications for 3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride remain a critical focus area. Analytical methods development for impurity profiling and stability-indicating assays are frequently discussed in technical forums. These discussions reflect the compound's role in producing high-value derivatives where purity thresholds directly impact downstream applications.
The growing demand for fluorine-containing compounds in general has positively impacted the commercial prospects of CAS 1536359-22-4. Market analyses suggest increased adoption in radiopharmaceutical precursors and PET tracer synthesis, areas experiencing rapid growth due to advancements in diagnostic imaging technologies. This aligns with search trends emphasizing "fluorinated synthons for molecular imaging."
In conclusion, 3-(4-fluoro-3-methylphenoxy)propane-1-sulfonyl chloride represents a strategically important intermediate at the intersection of multiple scientific disciplines. Its applications span from small molecule drug development to advanced material engineering, with each use case demanding specialized knowledge about its properties and handling. As research continues to uncover new applications, this compound will likely maintain its relevance in innovative chemistry solutions.
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